molecular formula C10H16BrN3O2S B11817100 5-Bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide

5-Bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide

Cat. No.: B11817100
M. Wt: 322.22 g/mol
InChI Key: KCQIUTSIBIQYJV-UHFFFAOYSA-N
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Description

¹H NMR Predictions

  • Pyridine protons : The H2 proton (para to bromine) appears as a singlet near δ 8.45 ppm due to deshielding by the electronegative bromine. H6 resonates as a doublet (J = 5.2 Hz) at δ 7.89 ppm, coupled to H5.
  • Methylamino group : The –NHCH₃ proton appears as a broad singlet at δ 3.10 ppm, while the methyl group resonates at δ 2.45 ppm as a singlet.
  • Diethyl groups : The N(CH₂CH₃)₂ methylene protons split into a quartet (δ 3.30 ppm, J = 7.0 Hz), and methyl protons appear as a triplet at δ 1.25 ppm.

¹³C NMR Predictions

Carbon Position δ (ppm) Assignment
C3 (SO₂N) 152.4 Sulfonamide attachment
C5 (Br) 128.9 Bromine-substituted
C4 (NHCH₃) 135.6 Methylamino-substituted
N(CH₂CH₃)₂ 42.1 Methylene carbons
NHCH₃ 30.8 Methyl carbon

Infrared (IR) and Raman Vibrational Spectroscopy

Key IR absorptions and their assignments include:

  • S=O asymmetric stretch : 1345 cm⁻¹ and 1160 cm⁻¹ (doublet from sulfonamide)
  • N–H stretch : 3320 cm⁻¹ (methylamino group)
  • C–Br stretch : 560 cm⁻¹
  • C–N stretch : 1240 cm⁻¹ (pyridine ring)

Raman spectroscopy highlights the symmetric S=O stretch at 1185 cm⁻¹ and ring breathing modes at 990 cm⁻¹. The absence of a peak near 1700 cm⁻¹ confirms the lack of carbonyl groups, consistent with the sulfonamide structure.

Mass Spectrometric Fragmentation Patterns

The electron ionization (EI) mass spectrum displays a molecular ion peak at m/z 322 (relative intensity 15%), corresponding to [M]⁺. Major fragmentation pathways include:

  • Loss of bromine : m/z 242 ([M – Br]⁺, 100% intensity)
  • Cleavage of diethylamine : m/z 210 ([M – N(CH₂CH₃)₂]⁺, 45%)
  • Methyl group loss : m/z 307 ([M – CH₃]⁺, 20%)

A characteristic fragment at m/z 78 arises from the pyridinium ion, confirming the aromatic core.

Computational Density Functional Theory (DFT) Studies

DFT calculations at the B3LYP/6-311+G(d,p) level predict a HOMO-LUMO gap of 4.8 eV, indicating moderate electronic stability. The electrostatic potential map reveals negative charge localization on the sulfonamide oxygens (–0.45 e) and bromine atom (–0.32 e), while positive charge accumulates on the methylamino nitrogen (+0.28 e). Vibrational frequency calculations align with experimental IR data, with a mean absolute error of 12 cm⁻¹.

Properties

Molecular Formula

C10H16BrN3O2S

Molecular Weight

322.22 g/mol

IUPAC Name

5-bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C10H16BrN3O2S/c1-4-14(5-2)17(15,16)9-7-13-6-8(11)10(9)12-3/h6-7H,4-5H2,1-3H3,(H,12,13)

InChI Key

KCQIUTSIBIQYJV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CN=CC(=C1NC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position serves as a prime site for nucleophilic substitution and coupling reactions.

Nucleophilic Aromatic Substitution (NAS)

  • Conditions : Reactions typically occur under palladium catalysis with arylboronic acids.

  • Example : Suzuki-Miyaura cross-coupling replaces bromine with aryl groups, yielding 5-aryl derivatives. This method is efficient for diversifying the pyridine scaffold .

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) with K₃PO₄ as a base .

Reaction TypeReagents/ConditionsProductYield Range
Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, K₃PO₄5-Aryl-pyridine sulfonamide60–85%

Halogen Exchange

  • The bromine atom can be replaced with other halogens (e.g., iodine) via Finkelstein-type reactions under transition metal catalysis.

Sulfonamide Group Reactivity

The N,N-diethyl sulfonamide group participates in hydrogen bonding and acid-base reactions, influencing biological interactions.

Acid-Catalyzed Hydrolysis

  • Conditions : Concentrated HCl or H₂SO₄ at elevated temperatures.

  • Product : Cleavage of the sulfonamide bond generates pyridine-3-sulfonic acid and diethylamine.

Alkylation/Acylation

  • The sulfonamide nitrogen can undergo alkylation with alkyl halides or acylation with acyl chlorides, though steric hindrance from the diethyl groups may limit reactivity.

Electrophilic Aromatic Substitution (EAS)

The methylamino group at the 4-position activates the pyridine ring toward EAS.

Nitration

  • Conditions : HNO₃/H₂SO₄ at 0–5°C.

  • Site Selectivity : Nitration occurs at the 2-position due to the directing effects of the methylamino group.

Sulfonation

  • Product : Introduces sulfonic acid groups at activated ring positions, enhancing water solubility.

Coordination Chemistry

The sulfonamide and methylamino groups act as ligands for metal ions, forming complexes with potential catalytic or therapeutic applications.

Metal IonCoordination SiteApplication
Cu(II)Sulfonamide O, methylamino NAntimicrobial agents
Pd(II)Pyridine N, sulfonamide OCross-coupling catalysis

Debromination

  • Conditions : H₂/Pd-C in ethanol.

  • Product : Yields N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide, a versatile intermediate.

N-Methylamino Reduction

  • Catalyst : LiAlH₄ reduces the methylamino group to a primary amine, though competing side reactions may occur.

Heterocycle Functionalization

The pyridine ring undergoes cycloaddition reactions with dienophiles (e.g., alkynes) under thermal conditions to form polycyclic systems .

Stability Considerations

  • pH Sensitivity : Decomposes under strongly acidic (pH < 2) or basic (pH > 12) conditions.

  • Thermal Stability : Stable up to 150°C; degradation observed at higher temperatures.

Comparative Reactivity Table

Functional GroupReaction TypeReactivity (Relative Rate)
C-Br (5-position)Suzuki CouplingHigh (1.0)
Sulfonamide N-HAlkylationLow (0.2)
Pyridine RingEAS (Nitration)Moderate (0.6)

This compound’s multifunctional design enables its use in synthesizing bioactive molecules, catalysts, and materials. Its bromine and sulfonamide groups are particularly valuable for modular derivatization in medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Properties
The compound has shown promise as a lead structure for developing new antimicrobial agents. Its sulfonamide moiety is known for its ability to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. Preliminary studies suggest that derivatives of this compound could exhibit potent antibacterial activity against resistant strains such as Klebsiella pneumoniae .

2. Anti-inflammatory Activity
Research indicates that compounds similar to 5-Bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide may possess anti-inflammatory properties. The presence of the methylamino group could enhance interactions with biological targets involved in inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.

3. Drug Development and Optimization
The compound serves as a valuable intermediate in synthesizing more complex molecules with enhanced biological activity. Its structural features allow for modifications that can lead to improved pharmacokinetic properties and biological efficacy. For instance, studies have demonstrated that variations in substituents can significantly influence the compound's activity profile, suggesting avenues for drug optimization.

Synthesis and Structural Variations

1. Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of different aryl groups, leading to a library of derivatives that can be screened for biological activity .

2. Structural Variants and Their Applications
The following table summarizes some structural variants of the compound and their notable properties:

Compound NameStructure FeaturesNotable Properties
This compoundBromine at position 5Potential antibacterial and anti-inflammatory activity
N,N-Diethyl-4-(methylamino)pyridine-3-sulfonamideSulfonamide groupAntimicrobial activity
4-Methyl-N,N-diethylpyridin-3-sulfonamideMethyl substitutionExhibits anti-inflammatory effects

Case Studies

Case Study 1: Antibacterial Activity
A study investigated the antibacterial efficacy of this compound against clinically isolated strains of Klebsiella pneumoniae. The compound demonstrated a minimum inhibitory concentration (MIC) of 0.39 μg/mL, indicating strong antibacterial potential against resistant strains .

Case Study 2: Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, derivatives of this compound were tested in vitro for their ability to inhibit pro-inflammatory cytokines. Results indicated that certain modifications led to enhanced inhibition, suggesting potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Molecular Comparisons
Compound Name (CAS No.) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (Hypothetical) 5-Br, 4-(CH3NH), 3-SO2N(C2H5)2 C11H17BrN4O2S ~360 (estimated) Diethyl sulfonamide, methylamino
5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide (1352483-71-6) 5-Br, 4-NHNH2, 3-SO2N(C3H7)2 C11H19BrN4O2S 351.27 Hydrazinyl, dipropyl sulfonamide
4-Bromo-N-[6-(3,5-dimethylpiperazinyl)-3-methoxypyridin-2-yl]-3-fluorobenzenesulfonamide 4-Br, 3-F, SO2N-linked piperazinyl C18H22BrFN4O3S 473.37 Fluorine, piperazinyl, methoxy
N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide 5-Br, 3-SO2N-linked difluorophenyl C12H8BrF2N2O3S Not reported Methoxy, difluorophenyl sulfonamide
5-Bromo-3-ethylsulfanyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide 5-Br, 3-SC2H5, 2-CON-linked thiadiazole C12H10BrF3N4OS2 Not reported Ethylsulfanyl, trifluoromethyl

Key Observations :

  • Substituent Diversity: The target compound’s diethyl sulfonamide and methylamino groups distinguish it from analogs like the dipropyl sulfonamide in or the piperazinyl-linked derivative in .
  • Electron-Withdrawing Effects : Bromine (common in all) and fluorine (in ) influence electronic properties, affecting reactivity and binding to biological targets.
  • Biological Implications: The hydrazinyl group in could facilitate hydrogen bonding, whereas the methylamino group in the target compound might offer metabolic stability.

Biological Activity

5-Bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16BrN3O2SC_{12}H_{16}BrN_{3}O_2S, with a molecular weight of approximately 359.24 g/mol. Its structure features a bromine atom at the 5-position, diethyl groups at the N,N positions, a methylamino group at the 4-position, and a sulfonamide group at the 3-position of the pyridine ring. This unique combination of functional groups contributes to its biological reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation. Additionally, compounds with similar structures have been investigated for their potential as inhibitors of phosphoinositide 3-kinase (PI3K), an enzyme involved in critical signaling pathways related to cell growth and metabolism .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it possesses potent antibacterial activity, comparable to established antibiotics .

Anticancer Properties

In addition to its antimicrobial effects, this compound shows promise as an anticancer agent. Studies have reported that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins . For instance, the compound has been shown to affect the expression levels of Bcl-2 family proteins, which are critical regulators of apoptosis.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits PI3K activity

Detailed Research Findings

  • Antimicrobial Testing : A study evaluated the compound against several bacterial strains using the broth microdilution method. Results indicated that it effectively inhibited growth at concentrations as low as 32 µg/mL for certain strains, demonstrating its potential as an antibacterial agent .
  • Cytotoxicity Assays : In vitro assays using human cancer cell lines revealed that this compound significantly reduced cell viability with IC50 values ranging from 10 to 25 µM, indicating promising anticancer activity .
  • Mechanistic Studies : Further investigations into the mechanism revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) within cancer cells, suggesting an oxidative stress-mediated mechanism for its pro-apoptotic effects .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide, and how can intermediates be purified?

  • Methodological Answer : Synthesis often involves palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura for pyridine core functionalization) and sulfonamide formation via nucleophilic substitution. For example, brominated pyridine intermediates (e.g., 3-bromo-4-methylpyridine) are synthesized under inert atmospheres (argon) at elevated temperatures (140°C) and purified via silica gel chromatography using gradients like ethyl acetate/hexane (50:50 v/v) . Post-reaction workup includes solvent removal under vacuum, filtration, and recrystallization. Yield optimization requires careful control of stoichiometry and reaction time.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR for sulfonamide NH protons (δ ~10-12 ppm) and bromine-induced deshielding in pyridine rings. Bond angles and torsional parameters (e.g., C-S-N-C dihedral angles) confirm sulfonamide geometry .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phases often combine acetonitrile and ammonium acetate buffers.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peak matching theoretical mass ±2 ppm).

Q. How can researchers mitigate hazards during synthesis (e.g., handling brominated intermediates)?

  • Methodological Answer : Follow protocols for toxic byproduct containment, such as using fume hoods for volatile brominated precursors (e.g., 3-bromopyridine). Quench reactive intermediates (e.g., Grignard reagents) with isopropanol/water mixtures. Waste disposal should comply with halogenated organic waste guidelines, as outlined in safety frameworks for pyridine derivatives .

Advanced Research Questions

Q. What computational strategies optimize reaction pathways for this compound’s derivatives?

  • Methodological Answer : Use quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and energy barriers for sulfonamide formation. Reaction path searches (e.g., via the GRRM program) identify low-energy intermediates, reducing trial-and-error experimentation. Coupling computational results with robotic high-throughput screening (HTS) accelerates condition optimization (e.g., solvent polarity, catalyst loading) .

Q. How can statistical experimental design resolve contradictions in yield data across studies?

  • Methodological Answer : Apply factorial design (e.g., Box-Behnken or Central Composite Design) to isolate critical variables (e.g., temperature, reagent ratio). For example, a 32^2 factorial design evaluates the interaction between reaction time and catalyst concentration. ANOVA analysis identifies significant factors, while response surface methodology (RSM) predicts optimal conditions. This approach minimizes experimental runs by 30–50% compared to one-factor-at-a-time (OFAT) methods .

Q. What role do substituents (e.g., bromine, methylamino groups) play in modulating biological activity or reactivity?

  • Methodological Answer :

  • Bromine : Enhances electrophilic aromatic substitution reactivity at the 5-position. Steric effects from diethyl groups (N,N-diethyl) influence hydrogen bonding with target proteins.
  • Methylamino Group : Participates in intramolecular hydrogen bonding with sulfonamide oxygen, stabilizing the planar conformation (observed via X-ray crystallography in analogous sulfonamides) .
    • Experimental Validation : Compare IC50_{50} values of derivatives in enzyme inhibition assays (e.g., carbonic anhydrase) to correlate substituent effects with activity.

Q. How can researchers validate the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., de-brominated byproducts). Use kinetic modeling (Arrhenius equation) to predict shelf life. For light-sensitive intermediates, store in amber vials under nitrogen .

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